![molecular formula C16H18N4O2S B3807795 4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3807795.png)
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide
Overview
Description
4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide is a chemical compound used in scientific research. It is commonly referred to as MI-2 or MI-2-2. MI-2 is a small molecule inhibitor that targets the MALT1 protein, which is involved in the immune response. MI-2 has been studied for its potential applications in cancer treatment and autoimmune diseases.
Mechanism of Action
MI-2 inhibits the activity of MALT1 by binding to a specific site on the protein. MALT1 is involved in the activation of immune cells and the proliferation and survival of cancer cells. Inhibition of MALT1 by MI-2 has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of autoimmune diseases.
Biochemical and Physiological Effects:
MI-2 has been shown to have a specific inhibitory effect on MALT1, with little to no effect on other proteins. Inhibition of MALT1 by MI-2 has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
MI-2 is a useful tool for studying the role of MALT1 in cancer and autoimmune diseases. Its specific inhibitory effect on MALT1 allows researchers to study the protein's function in these diseases. However, MI-2 has some limitations in lab experiments. It is a small molecule inhibitor, which means that it may not be effective in all types of cancer or autoimmune diseases. Additionally, MI-2 may have off-target effects on other proteins, which could complicate data interpretation.
Future Directions
There are several future directions for research involving MI-2. One area of interest is the development of more potent and selective MALT1 inhibitors. Another area of interest is the use of MI-2 in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, MI-2 could be studied for its potential use in other diseases involving inflammation and immune dysregulation.
Scientific Research Applications
MI-2 has been studied extensively for its potential applications in cancer treatment and autoimmune diseases. Research has shown that MI-2 can inhibit the activity of MALT1, which is involved in the proliferation and survival of cancer cells. Inhibition of MALT1 has been shown to induce apoptosis in cancer cells, making it a potential therapeutic target for cancer treatment.
MI-2 has also been studied for its potential use in treating autoimmune diseases. MALT1 is involved in the activation of immune cells, and inhibition of MALT1 has been shown to reduce inflammation in animal models of autoimmune diseases.
properties
IUPAC Name |
4-methyl-3-(2-oxoimidazolidin-1-yl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-2-3-12(8-14(11)20-7-6-18-16(20)22)15(21)17-5-4-13-9-23-10-19-13/h2-3,8-10H,4-7H2,1H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDSAPLQCYOCKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CSC=N2)N3CCNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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